4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride
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Overview
Description
4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Substitution Reaction: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the triazole intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the triazole-phenol compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Dihydrotriazoles.
Substitution: Nitro, bromo, and sulfonated phenol derivatives.
Scientific Research Applications
4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as conductivity and fluorescence.
Industrial Applications: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride depends on its specific application:
Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, inhibiting their activity. This is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.
Receptor Modulation: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Bioorthogonal Chemistry: The triazole ring can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules in complex biological systems.
Comparison with Similar Compounds
4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)phenol: This compound has a different triazole ring structure, which can lead to variations in its chemical reactivity and biological activity.
4-(1H-1,2,3-triazol-4-yl)aniline: The presence of an aniline group instead of a phenol group can significantly alter the compound’s properties and applications.
4-(1H-1,2,3-triazol-4-yl)benzoic acid:
Properties
IUPAC Name |
4-(2H-triazol-4-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUYAIFCWJZHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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